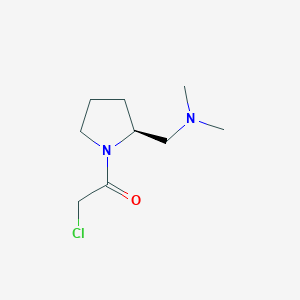

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylaminomethyl group, and a pyrrolidine ring

Properties

IUPAC Name |

2-chloro-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGKQYGMCGMPSS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with (S)-2-dimethylaminomethyl-pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-phenylethanone: Similar in structure but with a phenyl group instead of the pyrrolidine ring.

2-Chloro-1,1,1-trimethoxyethane: Contains three methoxy groups instead of the dimethylaminomethyl group.

2-Chloro-1,3-butadiene:

Uniqueness

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is unique due to the presence of the pyrrolidine ring and the specific stereochemistry of the dimethylaminomethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1354020-21-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 192.70 g/mol

- Structure : The compound features a chloro group and a pyrrolidine moiety, which are significant in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Here are the key mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Modulation : It may act as a modulator at specific receptors, influencing neurotransmitter release and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Pharmacological Profile

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria, similar to established antibiotics. |

| Cytotoxicity | Shows potential cytotoxic effects in cancer cell lines, indicating possible anticancer properties. |

| Neurotransmitter Effects | Modulates neurotransmitter systems, potentially affecting mood and cognition. |

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibitory concentrations (IC50) against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

Cytotoxicity in Cancer Models

In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appeared to involve apoptosis induction, with IC50 values comparable to those of established chemotherapeutic agents such as bleomycin .

Neuropharmacological Effects

Research has indicated that the compound may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for mood disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Chloro-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, analogous chloroethanones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) are synthesized using 2-chloroacetyl chloride and amines under biphasic conditions (e.g., dry acetone, K₂CO₃, KI catalyst at 60°C) .

- Key Considerations : Optimize reaction time and stoichiometry to avoid over-alkylation. Monitor progress via HPLC for purity assessment (≥95% recommended) .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine moiety maintained during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysts. For structurally similar compounds, crystallographic refinement tools (e.g., SHELXL) validate stereochemistry via X-ray diffraction .

- Data Validation : Compare experimental optical rotation values with literature data. Employ ¹H/¹³C NMR and 2D-COSY to confirm spatial arrangement of substituents .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and DEPT-135 for functional group identification.

- Mass Spectrometry : High-resolution LC/MS to confirm molecular weight (e.g., [M+H]⁺ ion).

- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the dimethylaminomethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The dimethylaminomethyl group acts as an electron-donating substituent, enhancing the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack by amines or thiols.

- Case Study : In Darzens condensations, chloroethanones with electron-withdrawing groups (e.g., 3-fluorophenyl) show higher yields (78–92%) compared to electron-donating analogs .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Troubleshooting :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Gradients : Gradual heating (0°C → 60°C) minimizes side reactions like elimination .

- Catalyst Screening : KI enhances reaction rates by stabilizing transition states in SN2 mechanisms .

Q. How can computational modeling predict the compound’s binding affinity in pharmacological studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.